molecular formula C26H27N3OS2 B12019460 (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-44-3

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12019460
CAS No.: 624724-44-3
M. Wt: 461.6 g/mol
InChI Key: LIQXXQLMGBFQEH-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, a thiazolidinone ring, and a heptyl chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-heptyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
  • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • Disilane-bridged architectures

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring, a thiazolidinone ring, and a heptyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

624724-44-3

Molecular Formula

C26H27N3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3OS2/c1-2-3-4-5-12-17-28-25(30)23(32-26(28)31)18-21-19-29(22-15-10-7-11-16-22)27-24(21)20-13-8-6-9-14-20/h6-11,13-16,18-19H,2-5,12,17H2,1H3/b23-18-

InChI Key

LIQXXQLMGBFQEH-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.